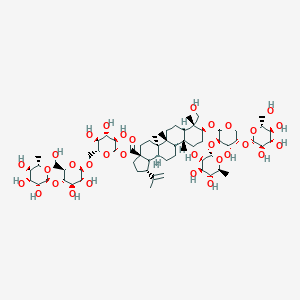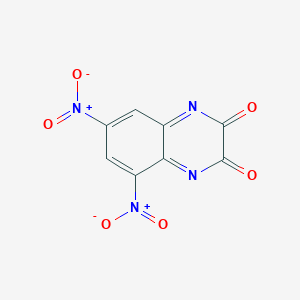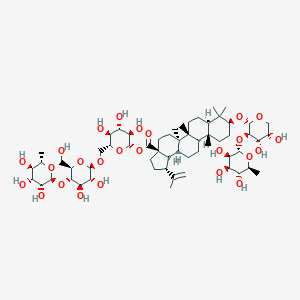
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, also known as DMABP, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of pyridine-based ligands, which are known for their ability to bind to metal ions and other molecules. DMABP has been found to have a range of interesting properties that make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is not fully understood, but it is thought to involve the binding of the dimethylamino group to metal ions or other molecules. This binding can lead to changes in the electronic structure of the molecule, which can in turn affect its properties and interactions with other molecules. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a high affinity for certain metal ions, such as copper and zinc, which makes it a useful tool for studying these ions in biological systems.
Efectos Bioquímicos Y Fisiológicos
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a range of biochemical and physiological effects, including the ability to bind to metal ions and other molecules, as well as the ability to fluoresce in the presence of certain biological molecules. These effects have been studied in a variety of systems, including in vitro and in vivo models. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be non-toxic at low concentrations, which makes it a safe and useful tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in lab experiments is its ability to bind to metal ions and other molecules with high affinity. This makes it a useful tool for studying the structure and function of these molecules in biological systems. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is that it can be difficult to work with in certain systems, such as those that involve complex mixtures of molecules. In addition, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine may not be suitable for all types of experiments, and researchers should carefully consider its properties and limitations before using it in their work.
Direcciones Futuras
There are many potential future directions for the study of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine. One area of interest is the development of new ligands based on the structure of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, which could have even higher affinity for metal ions and other molecules. Another area of interest is the use of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in the study of metalloproteins and other biological molecules, which could lead to new insights into their structure and function. Finally, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine could be used in the development of new fluorescent probes for biological molecules, which could have applications in imaging and diagnostics.
Métodos De Síntesis
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can be synthesized using a variety of methods, including the reaction of 2,6-bis(chloromethyl)pyridine with dimethylamine. Other methods involve the use of different reagents and solvents, but the basic principle is the same - to introduce the dimethylamino group onto the pyridine ring. The synthesis of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been well-documented in the scientific literature, and a number of different variations have been reported.
Aplicaciones Científicas De Investigación
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been used in a variety of scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a catalyst for chemical reactions. In particular, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be useful in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can bind to these metal ions and help to elucidate their structure and function.
Propiedades
Número CAS |
129224-75-5 |
|---|---|
Nombre del producto |
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine |
Fórmula molecular |
C23H27N3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
1-[4-[6-[4-[(dimethylamino)methyl]phenyl]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H27N3/c1-25(2)16-18-8-12-20(13-9-18)22-6-5-7-23(24-22)21-14-10-19(11-15-21)17-26(3)4/h5-15H,16-17H2,1-4H3 |
Clave InChI |
RFLWYIRYGCLWPB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |
Otros números CAS |
129224-75-5 |
Sinónimos |
2,6-Bis[4-[2-(dimethylamino)methyl]phenyl]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















